molecular formula C13H10N2O2 B097565 Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- CAS No. 19079-11-9

Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-

Cat. No.: B097565
CAS No.: 19079-11-9
M. Wt: 226.23 g/mol
InChI Key: SYXZMNNRTIHJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4,6-choladien-24-oic acid typically involves the oxidation of chola-4,6-dien-24-oic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods: Industrial production methods for 3-Oxo-4,6-choladien-24-oic acid are not well-documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-4,6-choladien-24-oic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: More oxidized bile acid derivatives.

    Reduction: Hydroxy derivatives of 3-Oxo-4,6-choladien-24-oic acid.

    Substitution: Halogenated or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Oxo-4,6-choladien-24-oic acid involves its role as a bile acid derivative. It interacts with bile acid receptors and enzymes involved in bile acid metabolism. The compound’s effects are mediated through its interaction with nuclear receptors such as the farnesoid X receptor, which regulates bile acid synthesis and transport .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-4,6-choladien-24-oic acid is unique due to its specific structure and role as an endogenous metabolite in hepatobiliary diseases. Its presence in urine makes it a potential biomarker for these conditions, distinguishing it from other bile acid derivatives .

Properties

CAS No.

19079-11-9

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-methyl-3-methylidenepyrazino[1,2-a]indole-1,4-dione

InChI

InChI=1S/C13H10N2O2/c1-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(17)14(8)2/h3-7H,1H2,2H3

InChI Key

SYXZMNNRTIHJKB-UHFFFAOYSA-N

SMILES

CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O

Canonical SMILES

CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O

19079-11-9

Synonyms

2,3-Dihydro-2-methyl-3-methylenepyrazino[1,2-a]indole-1,4-dione

Origin of Product

United States

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